
2-(4-Fluorophenyl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1,3-dithiane is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a versatile synthetic building block. Its unique structural features make it an attractive candidate for use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1,3-dithiane is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the sulfur atoms in its structure. It has also been shown to undergo various reactions such as oxidation, reduction, and substitution.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity and is not considered to be harmful to human health at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Fluorophenyl)-1,3-dithiane in lab experiments is its versatility as a synthetic building block. Its unique structural features make it an attractive candidate for use in the synthesis of various organic compounds. However, one of the limitations of using this compound is its relatively high cost compared to other synthetic building blocks.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Fluorophenyl)-1,3-dithiane. One area of research could focus on the development of more efficient and cost-effective synthesis methods. Another area of research could focus on the use of this compound in the synthesis of new organic compounds with potential applications in various fields. Additionally, further studies are needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-(4-Fluorophenyl)-1,3-dithiane can be achieved through several methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. Another method involves the reaction of 4-fluorobenzoyl chloride with sodium sulfide in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1,3-dithiane has been extensively studied for its potential as a synthetic building block in the field of organic chemistry. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used in the synthesis of the antiviral drug raltegravir, which is used in the treatment of HIV. It has also been used in the synthesis of the herbicide flumioxazin and the insecticide fipronil.
Eigenschaften
CAS-Nummer |
57009-75-3 |
|---|---|
Molekularformel |
C10H11FS2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11FS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
InChI-Schlüssel |
IDQGMDVTWFRXOR-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1CSC(SC1)C2=CC=C(C=C2)F |
Andere CAS-Nummern |
57009-75-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



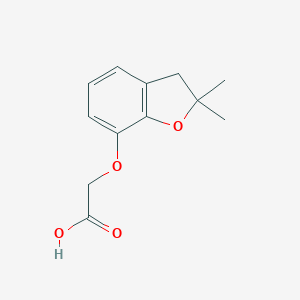

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)

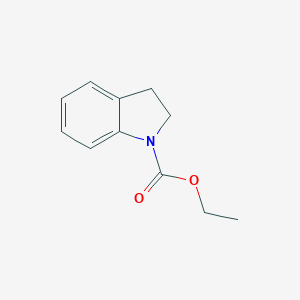
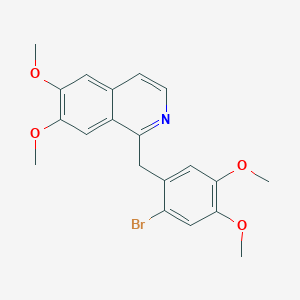


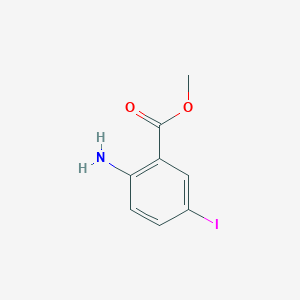
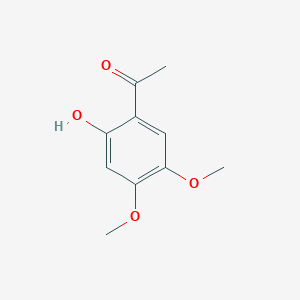


![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)
